molecular formula C7H6FN3 B1343644 6-Fluoro-1H-indazol-4-amine CAS No. 885520-16-1

6-Fluoro-1H-indazol-4-amine

Cat. No. B1343644
M. Wt: 151.14 g/mol
InChI Key: RACABEBHSYBESA-UHFFFAOYSA-N
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Scientific Research Applications

Anticancer Activity

6-Fluoro-1H-indazol-4-amine derivatives have been extensively studied for their anticancer activities. For example, a compound synthesized from 4-fluoro-2-isocyanato-1-methylbenzene and 4-morpholino-1H-indazol-3-amine demonstrated the ability to inhibit the proliferation of certain cancer cell lines (Hao et al., 2017). Similarly, a study found that 6-aminoindazole derivatives, including those containing a 6-fluoro-1H-indazol-4-amine structure, exhibited significant antiproliferative activity against various human cancer cell lines, with some compounds displaying potent activity and minimal cytotoxicity toward normal cells (Hoang et al., 2022).

Combinatorial Synthesis for Heterocycles

The combinatorial synthesis involving 6-Fluoro-1H-indazol-4-amine has been explored to create a variety of heterocyclic compounds. A notable example is the formation of fused tetracyclic heterocycles through a three-component reaction, demonstrating the versatility of 6-Fluoro-1H-indazol-4-amine in constructing complex molecular architectures (Li et al., 2013).

Fluorescent Chemical Sensing

Research has also been conducted on the application of 6-Fluoro-1H-indazol-4-amine derivatives in fluorescent chemical sensing. A study introduced a fluorogenic calix[4]arene derivative for Mg2+ detection, indicating the potential of 6-Fluoro-1H-indazol-4-amine based compounds in the development of selective and sensitive chemical sensors (Hamdi et al., 2009).

Organic Synthesis and Fluorination Reagents

Furthermore, 6-Fluoro-1H-indazol-4-amine and its analogues have been utilized as intermediates in organic synthesis, especially in the introduction of fluorine atoms into organic molecules. The synthesis and application of fluorinating compounds containing N–F bonds demonstrate the importance of fluorinated amines, including 6-Fluoro-1H-indazol-4-amine, in medicinal chemistry and materials science (Furin & Fainzil’berg, 2000).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H3351. The precautionary statements are P261-P305+P351+P3381.


Future Directions

While specific future directions for 6-Fluoro-1H-indazol-4-amine are not mentioned in the search results, indazole-containing compounds have been the focus of recent research due to their wide variety of medicinal applications3. This suggests that further research and development in this area could lead to new therapeutic applications.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

6-fluoro-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACABEBHSYBESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646217
Record name 6-Fluoro-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1H-indazol-4-amine

CAS RN

885520-16-1
Record name 6-Fluoro-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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